1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride
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Overview
Description
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
Pyrrolidine: A versatile scaffold in drug discovery with various biological activities.
Imidazole: A heterocyclic compound with broad chemical and biological properties.
Uniqueness
1-(Propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one hydrochloride is unique due to its specific structural features and the range of reactions it can undergo
Properties
IUPAC Name |
2-propan-2-yl-4H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5(2)8-6(9)3-4-7-8;/h4-5H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSWVVUZQJQXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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